molecular formula C8H6BrNO4 B1591052 Methyl 2-bromo-4-nitrobenzoate CAS No. 100959-22-6

Methyl 2-bromo-4-nitrobenzoate

Cat. No. B1591052
Key on ui cas rn: 100959-22-6
M. Wt: 260.04 g/mol
InChI Key: XYMZAFDNPJLOTP-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a suspension of 2-bromo-4-nitro-benzoic acid methyl ester [100959-22-6] (350 mg, 1.35 mmol) in MeOH (60 mL) were subsequently added tin powder (1.6 g, 13.5 mmol) and 3N aqueous HCl (27.8 mL, 83 mmol). The mixture was stirred overnight at RT. The liquid phase was decanted from the excess tin and neutralized by adding a saturated aqueous NaHCO3 solution. An equal amount of water by volume was added and the water phase was extracted with EtOAc (3×). The combined organics were dried (Phase Separator) and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (eluent: EtOAc/c-hexane 1:4) to give the title compound as yellow solid. MS (LC/MS): 230 [M+H]+; tR (HPLC conditions b): 2.89 min.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
27.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[Br:13].[Sn].Cl>CO>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[Br:13] |^3:14|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)[N+](=O)[O-])Br)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
27.8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquid phase was decanted from the excess tin
ADDITION
Type
ADDITION
Details
by adding a saturated aqueous NaHCO3 solution
ADDITION
Type
ADDITION
Details
An equal amount of water by volume was added
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with EtOAc (3×)
CUSTOM
Type
CUSTOM
Details
The combined organics were dried (Phase Separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (eluent: EtOAc/c-hexane 1:4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)N)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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